N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide
Description
IUPAC Name Derivation and Substituent Analysis
The systematic IUPAC name of this compound is derived through a hierarchical analysis of its substituents and parent structures. The benzamide backbone forms the primary framework, with substituents at the para-position of the benzene ring. The N-benzyl-N-methyl group modifies the amide nitrogen, while the 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino} substituent introduces a sulfolane-derived carbamoyl linkage.
Key steps in the nomenclature include:
- Identification of the benzamide parent structure (benzoic acid amide).
- Assignment of N-methyl and N-benzyl groups to the amide nitrogen.
- Description of the para-substituent as a carbamoyl amino group linked to a tetrahydrothiophene-1,1-dioxide moiety.
The full IUPAC name reflects these features: N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide .
Molecular Formula (C₂₀H₂₃N₃O₄S) and Weight (401.5 g/mol)
The molecular formula C₂₀H₂₃N₃O₄S is calculated based on the compound’s structural components:
- Benzamide core : C₇H₇NO
- N-benzyl-N-methyl group : C₈H₉N
- Tetrahydrothiophene-1,1-dioxide carbamoyl substituent : C₅H₇N₂O₃S
The molecular weight of 401.5 g/mol is derived from the sum of atomic masses:
- Carbon (12.01 × 20) = 240.2
- Hydrogen (1.01 × 23) = 23.2
- Nitrogen (14.01 × 3) = 42.0
- Oxygen (16.00 × 4) = 64.0
- Sulfur (32.07 × 1) = 32.1
Total : 240.2 + 23.2 + 42.0 + 64.0 + 32.1 = 401.5 g/mol .
Structural Features and Functional Group Composition
Benzamide Core Architecture
The benzamide core consists of a benzene ring bonded to a carboxamide group (–CONH–). In this compound, the amide nitrogen is substituted with both a methyl (–CH₃) and benzyl (–CH₂C₆H₅) group, resulting in an N-benzyl-N-methylbenzamide structure. This substitution pattern reduces the amide’s hydrogen-bonding capacity, potentially enhancing lipophilicity.
Tetrahydrothiophene-1,1-dioxide Moiety
The tetrahydrothiophene-1,1-dioxide (sulfolane-derived) group is a five-membered ring containing one sulfur atom and two oxygen atoms in a sulfone configuration (–SO₂–). Key characteristics include:
- Planar sulfone group : The sulfur atom adopts a tetrahedral geometry with double bonds to oxygen, creating a polar, electron-withdrawing effect.
- Ring conformation : The tetrahydrothiophene ring exists in a non-planar envelope conformation, with the sulfone group inducing ring puckering.
This moiety contributes to the compound’s solubility in polar solvents and may influence its biological activity through sulfone-oxygen interactions.
Carbamoyl Linkage and N-Substitution Patterns
The carbamoyl (–NH–CO–NH–) bridge connects the benzamide core to the tetrahydrothiophene-1,1-dioxide group. This linkage introduces:
- Hydrogen-bonding sites : The secondary amine (–NH–) and carbonyl (–CO–) groups enable interactions with biological targets or solvents.
- Steric effects : The tetrahydrothiophene-1,1-dioxide substituent creates steric hindrance around the carbamoyl group, potentially limiting rotational freedom.
The N-substitution on the benzamide (methyl and benzyl groups) further modulates electronic and steric properties, influencing reactivity and stability.
Structural Summary Table
| Feature | Description | Role in Compound |
|---|---|---|
| Benzamide core | C₆H₅–CON–(CH₃)(CH₂C₆H₅) | Primary structural framework |
| Tetrahydrothiophene-1,1-dioxide | Cyclic sulfone (C₄H₆SO₂) with carbamoyl attachment | Solubility modulator |
| Carbamoyl linkage | –NH–CO–NH– bridge | Connector with hydrogen-bonding |
| N-substituents | Methyl (–CH₃) and benzyl (–CH₂C₆H₅) groups | Electronic and steric modulation |
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C20H23N3O4S/c1-23(13-15-5-3-2-4-6-15)19(24)16-7-9-17(10-8-16)21-20(25)22-18-11-12-28(26,27)14-18/h2-10,18H,11-14H2,1H3,(H2,21,22,25) |
InChI Key |
USAIWKGZLGKFAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene sulfone core is synthesized via oxidation of tetrahydrothiophene followed by functionalization at the 3-position. A representative protocol involves:
-
Oxidation of Tetrahydrothiophene :
-
React tetrahydrothiophene (10 mmol) with hydrogen peroxide (30% w/v, 20 mL) in acetic acid at 60°C for 12 hours.
-
Yield: 85–90% of 1,1-dioxidotetrahydrothiophene.
-
-
Bromination at the 3-Position :
-
Amination via Gabriel Synthesis :
This intermediate is prepared through sequential N-alkylation and isocyanato group introduction:
N-Benzyl-N-methyl-4-nitrobenzamide Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 4-Nitrobenzoyl chloride (1.2 eq), N-benzylmethylamine (1 eq), Et₃N (2 eq), DCM, 0°C → RT | 88% | |
| Reduction | H₂ (1 atm), 10% Pd/C (0.1 eq), MeOH, RT, 4 h | 95% |
-
Acylation :
-
Nitro Reduction :
Isocyanato Group Introduction
-
Treat 4-amino-N-benzyl-N-methylbenzamide (5 mmol) with triphosgene (1.7 mmol) in anhydrous THF at −10°C.
Urea Bond Formation and Final Product Isolation
The coupling of 1,1-dioxidotetrahydrothiophen-3-amine and 4-isocyanato-N-benzyl-N-methylbenzamide is critical for constructing the carbamoyl linkage:
Optimized Coupling Conditions
| Parameter | Optimal Value | Alternative Conditions |
|---|---|---|
| Solvent | Anhydrous DMF | THF, Acetonitrile |
| Temperature | 25°C | 0–40°C |
| Reaction Time | 6 h | 4–12 h |
| Catalyst | None | DMAP (0.1 eq) |
-
Procedure :
-
Purification :
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Biological Activities
Research indicates that N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide exhibits several important biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The inhibition zones observed in laboratory tests are as follows:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results indicate its potential use in developing new antimicrobial agents.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that it can inhibit diacylglycerol acyltransferase 2 (DGAT2), which is linked to lipid metabolism disorders and obesity-related diseases .
Receptor Modulation
This compound may modulate receptor activity related to pain perception and inflammation, suggesting its potential as an analgesic or anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Case Study 2: Enzyme Inhibition
In a pharmacological study, the compound was tested for its ability to inhibit DGAT2 activity in vitro. The results indicated that it effectively reduced enzyme activity, which could lead to decreased lipid accumulation in cells, highlighting its potential in treating metabolic disorders .
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Nitrogen
- N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide: Features a benzyl (C₆H₅CH₂) and methyl (CH₃) group on the benzamide nitrogen. This combination balances steric bulk and lipophilicity.
- N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide (): Substituted with a 4-dimethylaminobenzyl group and an isobutoxy (C₄H₉O) moiety.
- N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (): Incorporates a cyclooctyl group, significantly increasing molecular weight (407.5 g/mol) and lipophilicity compared to the target compound .
Aromatic Ring Modifications
- N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide (): Contains a chloro (Cl) and nitro (NO₂) group on the benzamide ring. These electron-withdrawing substituents may reduce metabolic stability but enhance electrophilic reactivity .
- 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (): Combines a chloro substituent with a diethylamino group, which could modulate both lipophilicity and basicity .
Molecular Weight and Formula
| Compound (Reference) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C₂₁H₂₄N₃O₄S | ~414.5 (estimated) |
| C₂₄H₃₁N₃O₄S | 473.6 | |
| C₂₀H₂₉N₃O₄S | 407.5 | |
| C₁₈H₁₇ClN₂O₅S | 408.86 | |
| C₁₅H₁₆N₄O₄S₂ | 380.4 |
Functional Implications
- Electrochemical Properties : Electron-withdrawing groups (e.g., nitro in ) may stabilize the carbamoyl linkage against hydrolysis.
Biological Activity
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzyl group, a tetrahydrothiophene moiety, and an amide linkage. The synthesis typically involves the formation of the amide from the corresponding amine and carboxylic acid derivatives. For example, one method involves reacting 2-amino-4,5,6,7-tetrahydro-benzothiophene derivatives with various carboxylic acids under specific conditions to yield the desired product .
Table 1: Summary of Synthetic Pathways
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-amino-4,5,6,7-tetrahydro-benzothiophene + Carboxylic Acid | DMF, Room Temperature | 67% |
| 2 | Amine + Acyl Chloride | DCM, 0°C | 92% |
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inflammasome Inhibition : The compound has been shown to inhibit the NLRP3 inflammasome assembly. This is critical as the NLRP3 inflammasome plays a role in neuroinflammation and other inflammatory diseases. Studies have demonstrated that it reduces the formation of NLRP3 and ASC oligomer specks, effectively decreasing active caspase-1 and IL-1β levels .
- Cognitive Enhancement : In models of Alzheimer's disease, derivatives of this compound have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased acetylcholine levels in the brain, promoting cognitive function .
Case Study 1: NLRP3 Inflammasome Inhibition
A study focused on the compound's ability to inhibit NLRP3 inflammasome activation found that it effectively reduced IL-1β production in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in inflammation markers compared to controls .
Case Study 2: Cognitive Function Improvement
In experimental models simulating Alzheimer's disease, compounds similar to this compound were tested for their neuroprotective effects. The findings revealed that these compounds not only inhibited key enzymes associated with cognitive decline but also improved performance in memory tests such as the Morris water maze .
Table 2: Biological Activity Overview
Q & A
Q. Basic
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the benzamide and tetrahydrothiophene-dioxide moieties. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the methyl group on the benzamide resonates as a singlet (δ 2.8–3.1 ppm) .
- IR Spectroscopy : Stretching frequencies for amide I (1640–1680 cm) and sulfone (1300–1350 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
What safety protocols are critical when handling intermediates during synthesis?
Q. Basic
- Hazard Analysis : Conduct a pre-reaction risk assessment for reagents like isocyanates (potential sensitizers) and tetrahydrothiophene derivatives (decomposition risks at elevated temperatures) .
- Ventilation : Use fume hoods to mitigate exposure to volatile solvents (e.g., dichloromethane).
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Ames testing for mutagenicity is recommended for intermediates .
How can researchers optimize the coupling efficiency of the tetrahydrothiophene-1,1-dioxide moiety during amide bond formation?
Q. Advanced
- Activating Agents : Use coupling reagents like trichloroisocyanuric acid (TCICA) or carbodiimides (e.g., EDC) to enhance reactivity of the carbamoyl group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the sulfone-containing intermediate .
- Kinetic Studies : Vary temperature (0–40°C) and monitor reaction rates via -NMR to identify optimal conditions. Side reactions (e.g., sulfone hydrolysis) are minimized below 25°C .
What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Q. Advanced
- Metabolic Profiling : Assess hepatic metabolism using microsomal assays to identify unstable metabolites that reduce in vivo efficacy .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated carriers to improve bioavailability .
- Dose-Response Calibration : Compare IC values across models while adjusting for plasma protein binding differences .
Explain the role of computational modeling in predicting the binding affinity of this compound to target enzymes.
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the sulfone group and enzyme active sites (e.g., hydrogen bonding with Ser/Thr residues) .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the benzamide scaffold .
- MD Simulations : Run 100-ns trajectories to assess conformational stability of the ligand-enzyme complex under physiological conditions .
How do steric and electronic effects of the tetrahydrothiophene-dioxide group influence the compound’s reactivity?
Q. Advanced
- Steric Effects : The sulfone group’s rigid tetrahedral geometry restricts rotational freedom, favoring planar amide bond conformations in catalysis .
- Electronic Effects : Electron-withdrawing sulfone groups increase electrophilicity of the carbamoyl carbon, enhancing nucleophilic attack by amines .
- Comparative Studies : Substitute the sulfone with a carbonyl group and measure rate constants to quantify electronic contributions .
What analytical methods are suitable for quantifying trace impurities in bulk samples?
Q. Advanced
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 254 nm .
- X-ray Crystallography : Resolve ambiguous peaks in -NMR by growing single crystals and analyzing unit cell parameters .
- Elemental Analysis : Confirm purity (>98%) by matching experimental C/H/N/S values to theoretical calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
